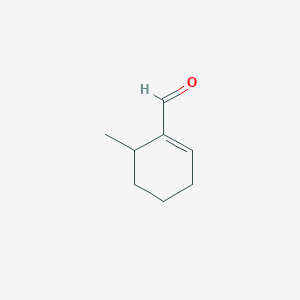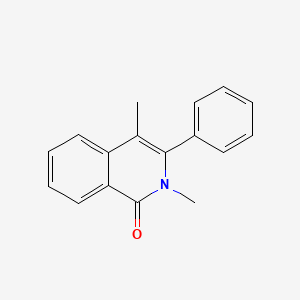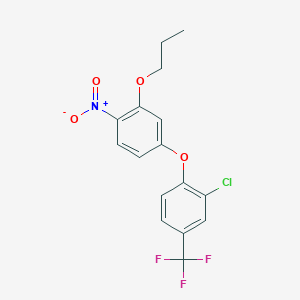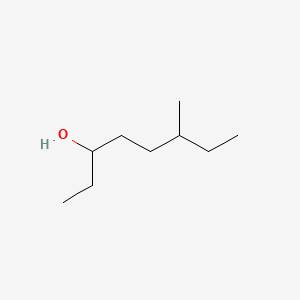
6-Methyloctan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyloctan-3-ol is an aliphatic alcohol with the molecular formula C9H20O . It is a colorless liquid that is part of the fatty alcohols category. The compound is characterized by its unique structure, which includes a hydroxyl group (-OH) attached to the third carbon of an octane chain with a methyl group on the sixth carbon.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyloctan-3-ol can be achieved through various organic synthesis methods. One common approach involves the reduction of 6-methyloctan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 6-methyloctanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 6-methyloctan-3-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 6-methyloctane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 6-methyloctyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: SOCl2, pyridine, room temperature.
Major Products Formed:
Oxidation: 6-methyloctan-3-one.
Reduction: 6-methyloctane.
Substitution: 6-methyloctyl chloride.
科学的研究の応用
6-Methyloctan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Industry: It is used in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.
作用機序
The mechanism of action of 6-Methyloctan-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for olfactory receptors, triggering signal transduction pathways that result in a physiological response. The hydroxyl group allows it to form hydrogen bonds with target proteins, influencing their activity and function.
類似化合物との比較
6-Methyloctan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
3-Octanol: Similar structure but without the methyl group on the sixth carbon.
2-Methyloctan-3-ol: Similar structure but with the methyl group on the second carbon.
Uniqueness: 6-Methyloctan-3-ol is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and physical properties. This unique structure influences its reactivity and interactions in various applications, making it a valuable compound in research and industry.
特性
CAS番号 |
40225-75-0 |
|---|---|
分子式 |
C9H20O |
分子量 |
144.25 g/mol |
IUPAC名 |
6-methyloctan-3-ol |
InChI |
InChI=1S/C9H20O/c1-4-8(3)6-7-9(10)5-2/h8-10H,4-7H2,1-3H3 |
InChIキー |
MFYHIHFYDULUQP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCC(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


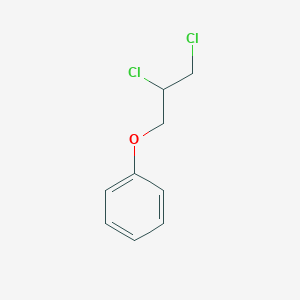
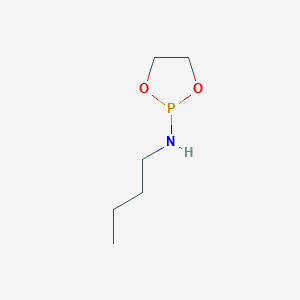
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
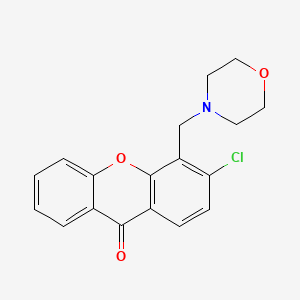
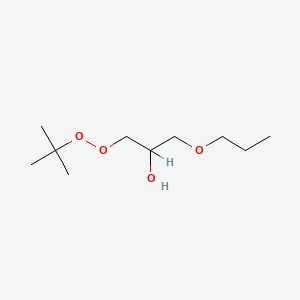
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
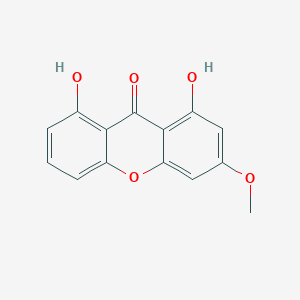
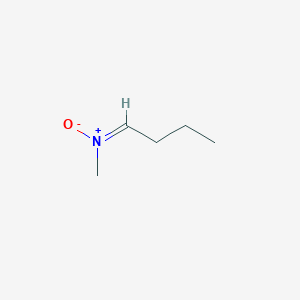
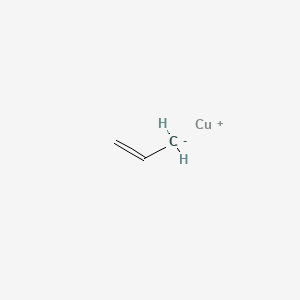
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)

